3-CYCLOPROPANEAMIDO-N-(3-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-14-6-4-5-13(11-14)21-20(24)18-17(22-19(23)12-9-10-12)15-7-2-3-8-16(15)26-18/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCHGRYZJVJEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropaneamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 3-(cyclopropanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
- Molecular Formula : C_{19}H_{20}N_{2}O_{4}
- Molecular Weight : 344.37 g/mol
This compound's structure features a benzofuran core, which is known for its diverse biological activities, particularly in neuroprotection and antioxidant properties.
Neuroprotective Effects
Research has indicated that benzofuran derivatives, including compounds similar to this compound, exhibit neuroprotective properties. A study focusing on various benzofuran derivatives revealed that certain modifications enhance their efficacy against NMDA-induced excitotoxicity in neuronal cells. For instance, derivatives with specific substitutions showed significant protection against neuronal damage at concentrations as low as 30 μM, comparable to established neuroprotectants like memantine .
Antioxidant Activity
The antioxidant activity of this compound is also noteworthy. Compounds within this class have demonstrated the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in vitro. This suggests potential applications in preventing oxidative stress-related neuronal damage, which is a contributing factor in various neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the methoxyphenyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of neuroprotective pathways.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study highlighted the importance of specific substituents on the benzofuran moiety for enhancing neuroprotective and antioxidant activities. For example, compounds with methyl (-CH₃) substitutions at the R2 position exhibited superior protective effects against excitotoxicity when compared to other derivatives . This suggests that fine-tuning the chemical structure can lead to more effective therapeutic agents.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including agrochemicals, antivirals, and synthetic intermediates. Below is a comparative analysis based on substituent effects, synthesis, and functional properties.
Structural Analogues in Agrochemicals
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :
Cyprofuram features a cyclopropanecarboxamide group linked to a chlorophenyl substituent, differing from the target compound’s methoxyphenyl and benzofuran moieties. The chlorine atom in cyprofuram enhances lipophilicity, contributing to its pesticidal activity, whereas the methoxy group in the target compound may improve solubility or metabolic stability . - Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
Flutolanil shares a substituted benzamide scaffold but lacks the cyclopropane and benzofuran components. The trifluoromethyl group in flutolanil is critical for antifungal activity, contrasting with the target compound’s cyclopropane-induced steric effects .
Substituent-Driven Functional Variations
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl Hydrogen Methylphosphonate :
This compound’s trifluoro and methoxyphenyl groups enhance electrophilicity and binding affinity, whereas the target compound’s benzofuran core may favor π-π stacking interactions in biological targets .
Table 1: Key Comparative Data
Research Implications and Limitations
While the target compound’s structural features align with bioactive scaffolds, the absence of direct pharmacological data in the provided evidence limits conclusive comparisons. Further studies should prioritize:
- Stereochemical analysis : Cyclopropane rings often induce stereoisomerism, impacting biological activity .
- Solubility profiling : Methoxy groups may enhance aqueous solubility compared to halogenated analogues like cyprofuram .
- Target identification : Benzofuran derivatives frequently interact with enzymes or receptors involved in inflammation or microbial pathogenesis.
This analysis underscores the need for empirical data to validate hypotheses derived from structural analogies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
